1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide
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Overview
Description
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include benzisothiazole derivatives and various carboxylic acids. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazole-3-carboxylic acid: A related compound with similar structural features.
2,3-Dihydro-1,2-benzisothiazole-1,1-dioxide: Another benzisothiazole derivative with different substituents.
Uniqueness
1,2-Benzisothiazole-6-carboxylic acid, 2,3-dihydro-2-(1-methylpropyl)-3-oxo-, 1,1-dioxide is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
1082558-22-2 |
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Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
2-butan-2-yl-1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO5S/c1-3-7(2)13-11(14)9-5-4-8(12(15)16)6-10(9)19(13,17)18/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
CPCPDUGWSBHZNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(S1(=O)=O)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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